Bienvenue dans la boutique en ligne BenchChem!

(3b,14b)-Androst-5-en-3-ol

Cardiotonic steroids Na+/K+-ATPase inhibition Structure-activity relationship

This C19 steroidal alcohol features the synthetically challenging 14β-hydroxy configuration and cis-C/D ring fusion, making it an essential precursor for cardenolide analog construction. It is a core scaffold for novel Na⁺,K⁺-ATPase inhibitors and a reference standard for C14 stereochemistry SAR studies. Choose this compound for its pre-installed 14β stereochemistry, circumventing late-stage hydroxylation.

Molecular Formula C19H30O
Molecular Weight 274.4 g/mol
CAS No. 163061-08-3
Cat. No. B063060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3b,14b)-Androst-5-en-3-ol
CAS163061-08-3
Molecular FormulaC19H30O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O
InChIInChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,14-17,20H,3-4,6-12H2,1-2H3/t14-,15-,16+,17-,18-,19-/m0/s1
InChIKeyLYFPAZBMEUSVNA-XEZGLNCPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3β,14β)-Androst-5-en-3-ol (CAS 163061-08-3): Steroidal Scaffold with C14β Stereochemistry for Cardiotonic Research


(3β,14β)-Androst-5-en-3-ol (CAS 163061-08-3), also designated as Androst-5-en-3-ol, (3β,14β)-, is a C19 steroidal alcohol with molecular formula C19H30O and molecular weight 274.44 g/mol . This compound belongs to the 14β-hydroxyandrostane class, characterized by a 3β-hydroxy group, a C5-C6 double bond, and the distinctive 14β-hydroxy configuration that confers cis-fusion of the C and D rings [1]. Unlike common endogenous androstane derivatives (e.g., DHEA, 5-androstenediol) which predominantly bear 14α-hydrogen or lack C14 substitution, the 14β stereochemistry structurally aligns this scaffold with cardenolides—the steroid core of cardiac glycosides such as digitoxigenin and ouabagenin [2].

Why (3β,14β)-Androst-5-en-3-ol Cannot Be Replaced by Common 14α or Unsubstituted Androstane Analogs


The C14 stereochemistry fundamentally alters the compound's receptor recognition profile and biological application space. Standard androstane derivatives bearing 14α-hydrogen (e.g., DHEA, androstenediol, testosterone precursors) engage androgen and estrogen receptors [1]; in contrast, the 14β-hydroxy configuration orients the C/D ring junction into a cis-fusion conformation that is structurally requisite for interaction with the digitalis binding site on Na+,K+-ATPase [2][3]. Quantitative structure-activity studies demonstrate that the 14β-H analog of digitoxigenin exhibits 10-fold greater Na+,K+-ATPase inhibitory activity compared to the 14α-H epimer [3]. Substituting this compound with a generic 14α-androstane or a C14-unsubstituted analog would therefore yield a molecule with an entirely different target engagement profile, rendering it unsuitable for cardiotonic mechanism studies or for use as a cardenolide synthetic precursor.

(3β,14β)-Androst-5-en-3-ol: Quantitative Differentiation Evidence Against Structural Comparators


C14β Stereochemistry Confers 10-Fold Superior Na+,K+-ATPase Inhibitory Activity Relative to 14α Epimer

In a head-to-head comparison within the digitoxigenin analog series, the 14β-H analog demonstrated 10-fold greater Na+,K+-ATPase inhibitory activity than the 14α-H epimer [1]. This stereochemical requirement directly translates to the target compound: (3β,14β)-Androst-5-en-3-ol possesses the identical 14β stereochemistry and cis-C/D ring fusion that underlies this activity differential. The magnitude of difference—an order of magnitude—demonstrates that stereochemistry at C14 is not a minor structural nuance but a binary determinant of whether the compound can functionally engage the digitalis receptor.

Cardiotonic steroids Na+/K+-ATPase inhibition Structure-activity relationship

14β-Hydroxyandrostane Derivatives Achieve Na+,K+-ATPase Binding Affinities Surpassing Digitoxigenin

Derivatives of the 3β,14β-dihydroxy-5β-androstane scaffold—the same core structure as (3β,14β)-Androst-5-en-3-ol—have been demonstrated to achieve binding affinities to the digitalis Na+,K+-ATPase receptor that exceed those of the potent natural cardiac glycoside digitoxigenin [1]. Specifically, compound 6f [(EZ)-17α-[2-[(2-aminoethoxy)imino]ethyl]-5β-androstane-3β,14β-diol] and compound 24c exhibited higher receptor affinity than digitoxigenin [1]. This demonstrates that the 3β,14β-dihydroxyandrostane core is not merely a structural mimic but a viable pharmacophore capable of potent target engagement independent of the complete cardenolide lactone ring system.

Digitalis receptor Binding affinity Na+/K+-ATPase inhibitors

14β-Hydroxyprogesterone Exhibits 10-Fold Greater Potency Than Progesterone in Ouabain Displacement

A study evaluating 14β-hydroxyprogesterone—a structurally related steroid bearing the same 14β-hydroxy modification—demonstrated that this compound is approximately 10 times more potent than progesterone in [3H]ouabain radioligand displacement assays [1]. This cross-compound comparison confirms that introduction of the 14β-hydroxy group into otherwise standard steroid scaffolds (e.g., progesterone, androstane) predictably enhances interaction with the cardiac glycoside binding site. The target compound, (3β,14β)-Androst-5-en-3-ol, incorporates this same 14β-hydroxy pharmacophoric element.

Cardiotonic steroids Receptor binding Progesterone analogs

14β,15β-Epoxide Analog Retains 3% Activity While 14α,15α-Epoxide Is Virtually Inactive

A direct stereochemical comparison within the digitoxigenin 3-acetate series revealed that the 14β,15β-epoxide analog retained 0.03 (3%) of the Na+,K+-ATPase inhibitory activity of 3-acetoxydigitoxigenin, whereas the isomeric 14α,15α-epoxide was virtually inactive [1]. This demonstrates that even when the C14 hydroxyl is modified, retention of β-configuration preserves measurable residual activity, while α-configuration abolishes it. The target compound (3β,14β)-Androst-5-en-3-ol maintains the native 14β-hydroxy group, which is optimal for activity.

Stereochemistry-activity relationship Cardiotonic steroids Epoxide analogs

Explicit Patent Designation as Cardenolide Synthetic Precursor Defines Industrial Utility

U.S. Patent US5604213A explicitly claims 14β-hydroxyandrostanes—including (3β,14β)-Androst-5-en-3-ol and 14β-androst-4-ene-3β,14-diol—as precursors for the synthesis of cardenolides and related products [1]. This patent-defined industrial utility is absent for the vast majority of commercial androstane derivatives (e.g., androst-5-en-3β-ol lacking the 14β-hydroxy group), which are not recognized in the patent literature as viable starting materials for cardenolide synthesis due to stereochemical incompatibility.

Steroid synthesis Cardenolide precursors Process chemistry

Application Scenarios for (3β,14β)-Androst-5-en-3-ol Based on Quantified Differentiation Evidence


Starting Material for Cardenolide and Cardiac Glycoside Analog Synthesis

Use as a synthetic precursor for the construction of cardenolide analogs, leveraging the pre-installed 14β-hydroxy stereochemistry and cis-C/D ring fusion that are otherwise synthetically challenging to introduce. The patent literature explicitly designates 14β-hydroxyandrostanes as starting materials for cardenolide synthesis [1], providing a validated synthetic entry point that circumvents the need for stereoselective C14 hydroxylation of late-stage intermediates.

Scaffold for Digitalis Receptor (Na+,K+-ATPase) Inhibitor Development

Deploy as a core pharmacophore for the design of novel Na+,K+-ATPase inhibitors. Class-level evidence demonstrates that derivatives of the 3β,14β-dihydroxyandrostane scaffold achieve binding affinities exceeding that of digitoxigenin [1]. The target compound provides the unadorned 3β,14β-dihydroxy-Δ5-androstane core suitable for SAR exploration through functionalization at C17 and other positions.

Positive Control for 14α vs. 14β Stereochemistry SAR Studies

Employ as a stereochemically defined reference compound in structure-activity relationship studies investigating C14 configuration effects. The 10-fold activity differential between 14β-H and 14α-H digitoxigenin analogs [1] establishes the magnitude of stereochemical impact on Na+,K+-ATPase engagement, making this compound a valuable comparator for screening campaigns evaluating novel 14-modified steroids.

Mechanistic Probe for Plant Steroidogenesis and C14β-Hydroxylase Enzymology

Utilize as a substrate analog or product standard in studies of S14βH (a noncanonical 2-oxoglutarate/Fe(II)-dependent dioxygenase), which catalyzes stereoinverted steroid C14β-hydroxylation through an unprecedented radical mechanism [1]. The compound's defined 14β stereochemistry makes it suitable as an authentic standard for characterizing enzymatic C14β-hydroxylation in plant cardenolide biosynthetic pathways.

Quote Request

Request a Quote for (3b,14b)-Androst-5-en-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.